Product packaging for 3-[(3-Methylbenzyl)oxy]piperidine(Cat. No.:CAS No. 946680-96-2)

3-[(3-Methylbenzyl)oxy]piperidine

Cat. No.: B1388741
CAS No.: 946680-96-2
M. Wt: 205.3 g/mol
InChI Key: JYZWSPHMZXUAPY-UHFFFAOYSA-N
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Description

Contextualizing Piperidine (B6355638) Scaffolds in Organic and Medicinal Chemistry Research

The chair-like conformation of the piperidine ring provides a three-dimensional framework that can be strategically functionalized to interact with biological targets. wikipedia.orgrsc.org This three-dimensionality is increasingly recognized as a key factor in developing drug candidates with improved properties over flatter, two-dimensional molecules. rsc.org The ability to synthesize a wide variety of substituted piperidines allows for the exploration of vast chemical space in the quest for novel therapeutic agents. nih.govrsc.org

Overview of the Chemical Class and its Broad Research Applications

Piperidine derivatives encompass a broad class of compounds that have been extensively investigated for their diverse pharmacological activities. researchgate.net These compounds have shown potential in a wide range of therapeutic areas, including but not limited to:

Central Nervous System (CNS) Disorders: Piperidine-containing compounds have been developed as antipsychotics, analgesics, and agents for treating neurodegenerative diseases like Alzheimer's. nih.govencyclopedia.pubresearchgate.net

Oncology: Certain piperidine derivatives have demonstrated anticancer properties. researchgate.netresearchgate.net

Infectious Diseases: The piperidine scaffold is found in various antiviral, antibacterial, and antifungal agents. encyclopedia.pubresearchgate.net

Cardiovascular Diseases: Some derivatives exhibit antihypertensive properties. researchgate.netresearchgate.net

The wide spectrum of biological activities associated with piperidine derivatives is a testament to their ability to interact with a multitude of biological targets, including enzymes and receptors. mdpi.com The synthesis of novel piperidine derivatives remains an active area of research, with scientists continuously exploring new methods to create diverse and potent molecules. nih.govnih.govresearchgate.net

Specific Focus on the Structural Characteristics and Research Potential of 3-[(3-Methylbenzyl)oxy]piperidine as a Representative Analog

This compound is a specific derivative of piperidine that serves as an interesting subject for chemical research. Its structure features a piperidine ring substituted at the 3-position with a benzyloxy group, which in turn has a methyl group at the meta-position of the benzene (B151609) ring.

PropertyValue
Molecular Formula C13H19NO
Molecular Weight 205.3 g/mol
CAS Number 946680-96-2
MDL Number MFCD08688172
Chemical properties of this compound. scbt.comavantorsciences.com

The structural features of this compound, including the ether linkage and the substituted aromatic ring, provide multiple points for potential interaction with biological macromolecules. The nitrogen atom in the piperidine ring can act as a hydrogen bond acceptor, while the aromatic ring can engage in hydrophobic and π-stacking interactions.

As a representative analog, this compound is a valuable tool for research purposes. scbt.comscbt.com Its synthesis and the study of its properties can provide insights into the structure-activity relationships (SAR) of this class of compounds. By systematically modifying the substituents on the benzyl (B1604629) and piperidine rings, researchers can probe the chemical space around this scaffold to identify derivatives with optimized properties for various research applications. The investigation of related analogs, such as those with different substituents on the benzyl ring or at different positions on the piperidine ring, further contributes to a deeper understanding of the chemical and biological landscape of piperidine derivatives. glpbio.comscbt.combldpharm.comsigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H19NO B1388741 3-[(3-Methylbenzyl)oxy]piperidine CAS No. 946680-96-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(3-methylphenyl)methoxy]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-11-4-2-5-12(8-11)10-15-13-6-3-7-14-9-13/h2,4-5,8,13-14H,3,6-7,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYZWSPHMZXUAPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)COC2CCCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20663015
Record name 3-[(3-Methylphenyl)methoxy]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20663015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946680-96-2
Record name 3-[(3-Methylphenyl)methoxy]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20663015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 3 Methylbenzyl Oxy Piperidine and Analogs

Strategic Approaches for Piperidine (B6355638) Ring Assembly

The piperidine scaffold is a privileged structure in medicinal chemistry, and numerous methods for its synthesis have been developed. acs.orgnih.gov These strategies can be broadly categorized into several key approaches, including cyclization reactions, reductive amination, hydrogenation of aromatic precursors, and radical-mediated routes.

Intramolecular cyclization is a fundamental strategy for forming the piperidine ring. nih.gov These reactions involve the formation of one or more carbon-nitrogen or carbon-carbon bonds to close a linear precursor into a six-membered ring. A variety of methods fall under this category, such as aza-Michael reactions, electrophilic cyclization, and metal-catalyzed cyclizations. nih.gov

One common approach involves the intramolecular nucleophilic substitution of a linear substrate containing an amine and a suitable leaving group. For instance, the cyclization of a 5-halo-2-hydroxypentylamine hydrohalide can produce 3-hydroxypiperidine (B146073) under the influence of an inorganic base. google.com Another strategy is the electroreductive cyclization of an imine with a terminal dihaloalkane, which can be performed efficiently in a flow microreactor. nih.govresearchgate.net More complex cascades, such as the three-component vinylogous Mannich-type reaction (VMR), can assemble multi-substituted chiral piperidines from acyclic precursors, inspired by biosynthetic pathways. rsc.org

Table 1: Examples of Cyclization Strategies for Piperidine Synthesis

Reaction Type Precursors Key Features
Intramolecular Nucleophilic Substitution 5-Halo-2-hydroxypentylamine hydrohalide Base-mediated ring closure. google.com
Electroreductive Cyclization Imine and terminal dihaloalkanes Can be performed in a flow microreactor for good yields. nih.govresearchgate.net
Vinylogous Mannich Reaction Functionalized dienolate, aldehyde, amine Three-component reaction to form chiral dihydropyridinones. rsc.org

Reductive amination is a robust and widely used method for constructing C-N bonds and is a cornerstone in the synthesis of pharmaceuticals. researchgate.netacs.org For piperidine synthesis, this typically involves an intramolecular reaction. A particularly effective variant is the double reductive amination (DRA) of dicarbonyl compounds. chim.it This "one-pot" reaction involves a cascade of at least four steps: initial imine formation, reduction, subsequent cyclic imine formation, and a final reduction to yield the piperidine ring. chim.it

This method is highly versatile, allowing for the use of various amines as the nitrogen source and often employing sugar-derived dicarbonyls to control the stereochemistry of hydroxyl groups on the ring. chim.it The condensation of amines with aldehydes or ketones to form an intermediate imine, which is then reduced, is a common approach, particularly in [5 + 1] annulations. nih.gov

The catalytic hydrogenation of pyridine (B92270) and its derivatives is one of the most direct and common methods for producing the piperidine core. nih.govrsc.org This approach benefits from the wide availability of substituted pyridines. researchgate.net The synthesis of 3-hydroxypiperidine, a key precursor for 3-[(3-Methylbenzyl)oxy]piperidine, is frequently achieved by the high-pressure hydrogenation of 3-hydroxypyridine (B118123) using precious metal catalysts like rhodium or palladium. google.com

While effective, traditional hydrogenation often requires harsh conditions, such as high temperatures and pressures. nih.govrsc.orgresearchgate.net Modern advancements have focused on developing catalysts that operate under milder conditions. rsc.org For example, rhodium(I) complexes with pinacol (B44631) borane (B79455) have been used for the dearomatization/hydrogenation of fluoropyridines. nih.gov More recently, commercially available rhodium oxide (Rh₂O₃) has been shown to be a highly active catalyst for hydrogenating a broad range of unprotected pyridines under mild conditions. rsc.org Electrocatalytic hydrogenation using an anion-exchange membrane (AEM) electrolyzer with a carbon-supported rhodium catalyst also allows for the conversion of pyridines to piperidines at ambient temperature and pressure. acs.orgnih.gov

Hydrogenation can also be performed on pyridinium (B92312) salts, which are activated towards reduction. chemrxiv.orgchemrxiv.org Iridium(III) catalysts have been successfully used for the ionic hydrogenation of pyridinium salts, tolerating a wide array of sensitive functional groups and yielding the desired piperidines. chemrxiv.org

Table 2: Catalytic Systems for Pyridine Hydrogenation

Catalyst System Substrate Conditions Key Features
Rhodium, Palladium 3-Hydroxypyridine High pressure and temperature Common industrial method. google.com
Rhodium Oxide (Rh₂O₃) Unprotected Pyridines Mild conditions Tolerates various functional groups. rsc.org
Rh/C on AEM Electrolyzer Pyridine Ambient temperature and pressure Electrocatalytic method. acs.orgnih.gov

Free radical cyclizations offer a powerful method for constructing heterocyclic rings, including piperidines. acs.org These reactions typically involve the generation of a radical species that undergoes an intramolecular cyclization onto a double bond or another radical acceptor. nih.govrsc.org A common strategy is the 6-exo cyclization of stabilized radicals onto α,β-unsaturated esters to form substituted piperidines. acs.org This approach can provide control over stereochemistry, yielding specific diastereoisomers. acs.org

Radical-mediated routes can be initiated in various ways. Tin-mediated radical-chain mechanisms have been employed, as has photoredox catalysis, which uses light to generate the necessary radical species under mild conditions. thieme-connect.comnih.gov For example, an organic photoredox catalyst can initiate the formation of an aryl radical from an aryl halide precursor, which then undergoes regioselective cyclization to build the piperidine scaffold. thieme-connect.comnih.gov

Introduction of the Benzyl (B1604629)/Methylbenzyl Moiety via Ethereal Linkage Formation

Once the 3-hydroxypiperidine core is synthesized (often with the nitrogen atom protected, for example, as a Boc-carbamate), the final step is to introduce the 3-methylbenzyl group. This is accomplished by forming an ether bond between the hydroxyl group of the piperidine and the benzyl group of the side chain.

The Williamson ether synthesis is the most prominent and widely used method for this transformation. organic-chemistry.orgwikipedia.orgbyjus.com This reaction involves the deprotonation of the alcohol (3-hydroxypiperidine) to form an alkoxide ion, which then acts as a nucleophile. masterorganicchemistry.comkhanacademy.org This alkoxide subsequently displaces a halide from an alkyl halide in a classic Sₙ2 reaction. wikipedia.orgmasterorganicchemistry.com

In the synthesis of this compound, the N-protected 3-hydroxypiperidine is treated with a strong base, such as sodium hydride (NaH), to generate the alkoxide. organic-chemistry.orglibretexts.org This is followed by the addition of 3-methylbenzyl bromide or 3-methylbenzyl chloride. The alkoxide attacks the benzylic carbon, displacing the bromide or chloride ion and forming the desired benzyl ether linkage. wikipedia.org The reaction is generally efficient because primary and benzylic halides are excellent substrates for Sₙ2 reactions. masterorganicchemistry.com

The choice of solvent is important, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) often used to facilitate the Sₙ2 mechanism. byjus.com Following the reaction, a standard workup and purification, typically by column chromatography, isolates the final product. The nitrogen protecting group can then be removed if the free secondary amine is the desired final compound.

Stereoselective Synthesis of 3-Substituted Piperidine Scaffolds

The creation of enantiomerically pure 3-substituted piperidines is a critical step in the synthesis of chiral molecules like this compound. Various methodologies have been developed to control the stereochemistry of the piperidine ring, often starting from prochiral precursors or employing chiral auxiliaries and catalysts.

A prominent strategy involves the asymmetric reduction of N-protected 3-piperidones. For instance, the synthesis of (S)-N-Boc-3-hydroxypiperidine, a key intermediate, can be achieved with high enantioselectivity using biocatalysis. researchgate.netresearchgate.net Ketoreductase enzymes, often co-expressed with glucose dehydrogenase for cofactor regeneration, can efficiently reduce N-Boc-3-piperidone to the corresponding (S)-alcohol with excellent conversion and optical purity, frequently exceeding 99%. researchgate.net This enzymatic approach offers an environmentally friendly and highly selective alternative to traditional chemical methods. researchgate.net

Another approach to stereocontrol involves the use of chiral auxiliaries. For example, commercially available D-phenylglycinol can be condensed with δ-valerolactone to form a chiral piperidin-2-one intermediate. Subsequent alkylation at the C3 position can proceed with high diastereoselectivity, which is influenced by the protection of the hydroxyl group on the chiral auxiliary. researchgate.net This method allows for the separation of diastereomers, often by flash chromatography, to isolate the desired stereoisomer. researchgate.net

Furthermore, the synthesis of substituted piperidines can be achieved through the hydrogenation of corresponding pyridine derivatives. nih.gov While this method can be effective, achieving high stereoselectivity often requires the use of specific catalysts and reaction conditions. For instance, the reduction of pyridine derivatives using ruthenium(II) or rhodium(I) catalysts has been shown to yield piperidines with good stereocontrol under relatively mild conditions. nih.gov The choice of catalyst and additives can be crucial for preserving sensitive functional groups on the molecule. nih.gov

The table below summarizes some of the key intermediates and reagents used in the stereoselective synthesis of 3-substituted piperidine scaffolds.

Compound/ReagentRoleRelevant Synthetic Approach
N-Boc-3-piperidoneProchiral ketone precursorAsymmetric enzymatic reduction
KetoreductaseBiocatalyst for stereoselective reductionEnzymatic synthesis
D-PhenylglycinolChiral auxiliaryDiastereoselective alkylation
δ-ValerolactoneStarting material for piperidin-2-one formationChiral auxiliary-based synthesis
3-HydroxypyridinePrecursor for hydrogenationCatalytic hydrogenation

The final step in the synthesis of this compound involves the formation of the ether bond, typically through a Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group of the chiral 3-hydroxypiperidine intermediate with a suitable base, followed by nucleophilic substitution with 3-methylbenzyl halide. patsnap.com

Purification and Isolation Techniques for Synthetic Intermediates and Final Compound

The purification of synthetic intermediates and the final this compound product is crucial for obtaining a compound of high purity. A combination of extraction, chromatography, and crystallization techniques is commonly employed.

Following the synthetic reactions, a standard work-up procedure often involves quenching the reaction mixture and performing a liquid-liquid extraction to separate the desired product from inorganic salts and other water-soluble impurities. For instance, after a reaction, the mixture might be extracted with an organic solvent like ethyl acetate (B1210297) or dichloromethane, washed with brine, and then dried over an anhydrous salt such as magnesium sulfate (B86663) before the solvent is removed under reduced pressure.

Column Chromatography is a fundamental technique for the purification of piperidine derivatives. Silica (B1680970) gel is a common stationary phase, and the mobile phase is typically a mixture of a non-polar solvent (like hexane (B92381) or heptane) and a more polar solvent (like ethyl acetate or methanol). The polarity of the eluent is optimized to achieve good separation of the target compound from starting materials, reagents, and byproducts. For example, in the purification of a benzyloxycarbonyl-protected piperidinyl methanol (B129727), a gradient of hexane:ethyl acetate (from 10:1 to 2:1) was used to isolate the product as a colorless oil. Similarly, the purification of a deprotected piperidin-3-ol was achieved using a methanol/dichloromethane gradient (0-10%). chemicalbook.com

High-Performance Liquid Chromatography (HPLC) , particularly reversed-phase HPLC (RP-HPLC), is a powerful tool for both the analysis and purification of piperidine compounds. In RP-HPLC, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, often a mixture of water (sometimes with an acidic modifier like phosphoric acid or trifluoroacetic acid) and an organic solvent like acetonitrile or methanol. ymcamerica.com This technique is particularly useful for separating closely related impurities and for the final purity assessment of the compound. For analytical purposes, pre-column derivatization can be used to enhance the detection of piperidine derivatives. ymcamerica.com For preparative purification, multicolumn countercurrent solvent gradient purification (MCSGP) has been shown to be effective for achieving high purity and yield of peptide-like molecules, a technique that could be applicable to complex piperidine derivatives. ymcamerica.com

Crystallization can be an effective method for purifying solid piperidine derivatives. This technique relies on the differential solubility of the compound and its impurities in a given solvent or solvent system. The crude solid is dissolved in a hot solvent and then allowed to cool slowly, leading to the formation of crystals of the pure compound, while impurities remain in the mother liquor. rsc.org For piperidine-4-one derivatives, recrystallization from solvents like ethanol (B145695) or methanol has been successfully employed to obtain high-purity crystalline solids. rsc.org

The following table outlines common purification techniques and the types of impurities they are effective at removing.

Purification TechniquePrincipleTypical Impurities Removed
Liquid-Liquid ExtractionDifferential solubility in immiscible liquidsInorganic salts, water-soluble reagents
Column ChromatographyDifferential adsorption to a stationary phaseUnreacted starting materials, byproducts with different polarity
High-Performance Liquid Chromatography (HPLC)High-resolution separation based on differential partitioningClosely related structural isomers, minor impurities
CrystallizationDifferential solubilityImpurities present in smaller quantities in the solid matrix

Structure Activity Relationship Sar Studies of 3 3 Methylbenzyl Oxy Piperidine Derivatives

Influence of Substituents on the Piperidine (B6355638) Ring for Biological Activity

The piperidine ring is a foundational element in many pharmacologically active compounds, and its substitution pattern is a key determinant of biological activity. clinmedkaz.orgnih.gov Research into analogous structures demonstrates that even minor alterations to this ring can significantly impact a molecule's interaction with biological targets like enzymes, receptors, and ion channels. clinmedkaz.org

The nature of the heterocyclic ring itself is critical. In studies comparing piperidine and piperazine (B1678402) derivatives, the piperidine moiety was identified as the most influential structural element for activity at the sigma-1 (σ1) receptor, while maintaining high affinity for the histamine (B1213489) H3 receptor (H3R). nih.gov For example, replacing a piperazine ring with a piperidine ring can dramatically increase affinity for the σ1 receptor. nih.gov

Further modifications, such as the introduction of unsaturation within the piperidine ring, have been shown to increase potency by as much as tenfold in certain series of compounds. dndi.org Conversely, replacing the piperidine ring with an acyclic analogue or a different heterocycle like morpholine (B109124) can lead to a significant loss or complete abolition of activity, highlighting the specific structural and conformational importance of the piperidine scaffold. dndi.org Molecular docking studies suggest that the protonated nitrogen atom within the piperidine ring is often crucial for binding, forming strong ionic interactions (salt bridges) with acidic residues like aspartate in receptor binding pockets. nih.gov

Table 1: Effect of Heterocyclic Ring Variation on Receptor Affinity This table illustrates how changing the core heterocyclic ring from piperazine to piperidine can drastically alter binding affinity at different receptors, based on data from analogous compound pairs.

Compound StructureCore RinghH3R Ki (nM)σ1R Ki (nM)Reference
Analog 1Piperazine3.171531 nih.gov
Analog 2Piperidine7.703.64 nih.gov

Impact of Benzyl (B1604629)/Methylbenzyl Group Modifications on Molecular Interactions

The benzyl or methylbenzyl portion of the molecule plays a significant role in defining its interaction with target proteins, often through hydrophobic and aromatic interactions. Molecular docking studies on similar ligands have shown that the aromatic benzyl moiety can engage in π–π stacking interactions with aromatic amino acid residues, such as tryptophan (Trp) and tyrosine (Tyr), within the binding site of receptors like the histamine H3 receptor. nih.gov

The position of substituents on this aromatic ring is also critical. In the development of Cathepsin K inhibitors, for instance, the introduction of a benzylamine (B48309) group was a key strategy to enhance interactions with the P3 pocket of the enzyme. nih.gov The substitution pattern on the benzyl ring directly influenced inhibitory activity. A derivative with a 2-methylbenzyl group (ortho-position) showed high potency, while moving the methyl group to the 3- (meta) or 4- (para) position resulted in varied, but still significant, activity. nih.gov This demonstrates that the placement of even a small methyl group can alter the molecule's fit within a binding pocket and affect its inhibitory power.

Table 2: Influence of Benzyl Ring Substitution on Cathepsin K Inhibition Data from a series of (R)-1-((4-methoxyphenyl)sulfonyl)-N-(substituted benzyl)piperidine-3-carboxamides, demonstrating the impact of the methyl group's position on inhibitory concentration (IC50).

CompoundBenzyl Group SubstitutionCathepsin K IC50 (µM)Reference
H-12-Methylbenzyl0.14 nih.gov
H-34-Methylbenzyl0.20 nih.gov
H-93,4-Dichlorobenzyl0.08 nih.gov

Stereochemical Implications in Activity and Target Binding

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor that dictates biological activity. For piperidine derivatives, the spatial orientation of substituents can lead to vastly different pharmacological profiles. clinmedkaz.orgnih.gov The interactions with chiral biological targets like receptors and enzymes are often highly stereospecific.

Studies on 3,4-disubstituted piperidines have shown that different stereoisomers exhibit distinct selectivity profiles for monoamine transporters. nih.gov For example, (-)-cis analogues and (+)-trans analogues were found to be selective for the dopamine (B1211576) and norepinephrine (B1679862) transporters (DAT/NET). nih.gov In contrast, their stereochemical counterparts, the (-)-trans and (+)-cis isomers, displayed selectivity for the serotonin (B10506) transporter (SERT) or for both SERT and NET. nih.gov

This stereochemical dependence is also evident in the opioid receptor family. In a series of piperidine analogues designed as MOR agonists, the (3R, 4S) enantiomer was found to be exceptionally potent and selective for the mu-opioid receptor (MOR). nih.gov Its enantiomer, the (3S, 4R) configuration, exhibited significantly lower activity, underscoring that a precise 3D arrangement is necessary for optimal receptor binding and activation. nih.gov

Table 3: Stereoisomer Selectivity for Monoamine Transporters This table summarizes the transporter selectivity observed for different stereoisomers of 3,4-disubstituted piperidine analogues.

Isomer ConfigurationPrimary Transporter SelectivityReference
(-)-cisDAT/NET nih.gov
(+)-transDAT/NET nih.gov
(-)-transSERT or SERT/NET nih.gov
(+)-cisSERT or SERT/NET nih.gov

Exploration of Linker Regions and Their Contributions to Structure-Activity Profiles

In related compound series, the linker's composition is a key area of SAR exploration. For example, in a series of piperine (B192125) derivatives acting as MAO-B inhibitors, the optimal length of the linker between the aromatic ring and the piperidine ring was found to be between two and five carbons, preferably in a conjugated system. nih.gov Altering the chemical nature of the linker, such as changing an amide to a thioamide, can drastically reduce inhibitory activity. nih.gov

In the context of 3-phenoxypropyl piperidine analogues, which share a similar ether linkage, SAR studies have focused on this region to develop potent and selective agonists for the ORL1 (NOP) receptor. nih.gov These findings suggest that the linker is not merely a spacer but an active contributor to the pharmacophore, influencing the molecule's ability to adopt the correct orientation for effective binding. nih.gov The ether oxygen in the linker can also form important hydrogen bonds with receptor residues, such as Tyrosine, further anchoring the ligand in the binding pocket. nih.gov

Computational and Theoretical Investigations of 3 3 Methylbenzyl Oxy Piperidine

Molecular Docking Analyses for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For piperidine (B6355638) derivatives, docking studies are commonly used to understand their binding modes within the active sites of proteins such as enzymes and receptors. doi.org These analyses can provide insights into potential therapeutic targets and the structural basis for activity. For example, studies on other piperidine hybrids have reported docking scores ranging from -8.2 to -9.8 kcal/mol against targets like the Epidermal Growth Factor Receptor (EGFR). researchgate.net However, no such studies have been published specifically for 3-[(3-Methylbenzyl)oxy]piperidine.

Molecular Dynamics Simulations for Conformational Dynamics and Stability

Molecular dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules over time. In drug discovery, MD simulations can assess the stability of a ligand-protein complex, revealing how the ligand and its target adapt to each other. This method is crucial for validating docking results and understanding the dynamic nature of their interactions. While MD simulations have been employed to study the stability of other piperidine derivatives in complex with biological targets, no such data exists for this compound. ijsrset.com

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. These calculations can determine properties such as molecular orbital energies, electrostatic potential, and reactivity descriptors. This information is valuable for understanding a molecule's intrinsic properties and its potential for chemical reactions. Although DFT has been applied to various heterocyclic compounds, specific electronic structure and reactivity data for this compound are not documented in scientific literature.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new, untested compounds. Numerous QSAR studies have been performed on series of piperidine derivatives to build predictive models for various activities, such as anticancer or enzyme inhibitory effects. nih.govnih.gov These models often rely on descriptors related to the molecule's surface area, charge, and hydrophobicity to predict activity. nih.gov However, without a dataset of biological activities for a series of compounds including this compound, a specific QSAR model cannot be developed.

Application of Computational Screening Protocols in Design and Optimization

Computational screening, or virtual screening, involves the use of computational methods to rapidly screen large libraries of compounds to identify those that are most likely to bind to a drug target. This approach is a key part of modern drug discovery and relies on the computational techniques mentioned above. The design and optimization of novel piperidine derivatives often involve such in silico screening protocols to prioritize which compounds to synthesize and test. researchgate.netrsc.org The absence of published research on this compound suggests it has not been a focus of such design and optimization efforts, or the results of such studies have not been disclosed.

Biological Activities and Molecular Mechanisms in Vitro Investigations

Identification and Characterization of Molecular Targets (Receptors and Enzymes)

No specific molecular targets, such as receptors or enzymes, have been identified or characterized for 3-[(3-Methylbenzyl)oxy]piperidine in published studies.

Enzyme Inhibition Profiles

There are no available in vitro studies that define the enzyme inhibition profile for this compound. Consequently, data regarding its potency (e.g., IC₅₀ values) and selectivity towards any specific enzymes are absent from the scientific record.

Receptor Binding Affinity and Functional Modulation

No radioligand binding assays or functional studies have been published that would delineate the receptor binding affinity (e.g., Kᵢ or Kₐ values) or the functional activity (e.g., agonist, antagonist, or inverse agonist properties) of this compound at any known receptor.

Cellular Pathway Modulation Studies

Investigations into how this compound might modulate specific cellular signaling pathways have not been reported. There is no information on its effects on pathways commonly associated with piperidine (B6355638) derivatives, such as those involved in cell survival, proliferation, or inflammation.

In Vitro Efficacy in Relevant Biological Assays

There is no published data demonstrating the in vitro efficacy of this compound in any biologically relevant assays.

Antimicrobial Activity in Cell-Based Models

No studies were found that evaluated the antimicrobial (e.g., antibacterial or antifungal) activity of this compound. Therefore, data such as Minimum Inhibitory Concentration (MIC) values against any microbial strains are not available.

Anticancer Activity in Cell Lines

The potential anticancer or cytotoxic activity of this compound has not been assessed in any cancer cell lines according to the available literature. As a result, there are no reported GI₅₀, IC₅₀, or similar values to characterize its antiproliferative effects.

Based on a comprehensive review of available scientific literature, there is currently no published research detailing the in vitro anti-inflammatory pathways or molecular mechanisms of the chemical compound this compound. Extensive searches of scientific databases and scholarly articles did not yield any studies investigating the effects of this specific compound on cellular inflammatory processes.

Therefore, it is not possible to provide detailed research findings, data tables, or a discussion on its biological activities and molecular mechanisms related to anti-inflammatory pathways in cellular systems as requested. The information necessary to fulfill the request under the specified outline does not appear to be publicly available at this time.

Advanced Analytical Techniques for Characterization and Elucidation of 3 3 Methylbenzyl Oxy Piperidine

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are paramount in elucidating the molecular architecture of 3-[(3-Methylbenzyl)oxy]piperidine. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are two of the most powerful and commonly employed methods for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, ¹H (proton) and ¹³C (carbon-13) NMR provide a detailed map of the carbon-hydrogen framework of this compound.

¹H NMR Spectroscopy: In ¹H NMR, the chemical shift (δ), multiplicity (splitting pattern), and integration (area under the peak) of each signal provide a wealth of information. The protons on the aromatic ring of the 3-methylbenzyl group are expected to appear in the downfield region (typically δ 7.0-7.3 ppm) due to the deshielding effect of the aromatic ring current. The benzylic protons (Ar-CH₂-O) would likely produce a characteristic singlet at approximately δ 4.5 ppm. The protons on the piperidine (B6355638) ring would be found in the more upfield region, with the proton at the C3 position (methine proton, -CH-O-) being the most downfield of the piperidine protons due to the adjacent electronegative oxygen atom. The methyl group on the aromatic ring would give rise to a singlet at around δ 2.3 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The aromatic carbons of the 3-methylbenzyl group would have signals in the δ 125-140 ppm range. The benzylic carbon (Ar-CH₂-O) is expected around δ 70-75 ppm. The carbons of the piperidine ring would appear in the upfield region, with the C3 carbon being the most downfield of the piperidine carbons (around δ 75-80 ppm) due to the ether linkage. The methyl carbon of the 3-methylbenzyl group would be observed at approximately δ 21 ppm.

Atom/GroupPredicted ¹H NMR Chemical Shift (ppm)Predicted ¹³C NMR Chemical Shift (ppm)
Aromatic Protons~7.0-7.3~125-139
Benzylic Protons (Ar-CH₂)~4.5~70.5
Piperidine C3-H~3.4-3.6~76.5
Piperidine C2, C6 Protons~2.5-3.1~46.0, ~54.0
Piperidine C4, C5 Protons~1.4-1.9~23.0, ~31.0
Methyl Protons (Ar-CH₃)~2.35~21.4

For comparison, experimental data for the related compound 1-(3-methylbenzyl)piperidine shows ¹H NMR signals at δ 7.61-7.44 for aromatic protons and a ¹³C NMR peak at δ 21.02 ppm for the methyl carbon. rsc.org These values are in general agreement with the expected regions for the target compound.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its structural features.

Key expected vibrational frequencies include:

C-H stretching (aromatic): Around 3000-3100 cm⁻¹.

C-H stretching (aliphatic): Just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range for the piperidine and methyl/benzylic protons.

C-O-C stretching (ether): A strong, characteristic band in the region of 1070-1150 cm⁻¹. This is a key indicator of the ether linkage.

C=C stretching (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

N-H stretching: A moderate band around 3300-3500 cm⁻¹ for the secondary amine in the piperidine ring.

C-N stretching: In the 1020-1250 cm⁻¹ range.

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H Stretch~3350Medium
Aromatic C-H Stretch~3030Medium
Aliphatic C-H Stretch2850-2960Strong
Aromatic C=C Stretch1450-1600Medium-Weak
C-O-C Ether Stretch~1100Strong

Mass Spectrometry (MS) and Hyphenated Techniques for Identification and Quantification

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. When coupled with chromatographic separation techniques like liquid chromatography (LC) or gas chromatography (GC), it provides a highly sensitive and selective method for the identification and quantification of this compound.

The expected nominal molecular weight of this compound (C₁₃H₁₉NO) is 205 g/mol . The mass spectrum would likely show a molecular ion peak [M]⁺ at m/z 205.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique ideal for analyzing non-volatile or thermally labile compounds like this compound in complex mixtures. The compound would first be separated on an LC column and then introduced into the mass spectrometer.

In ESI-MS/MS analysis of piperidine alkaloids, a common fragmentation pathway involves the neutral loss of water or other small molecules from the piperidine ring. np-mrd.orgunisi.it For this compound, protonation would likely occur on the piperidine nitrogen, yielding a parent ion [M+H]⁺ at m/z 206. Collision-induced dissociation (CID) of this ion would lead to characteristic fragment ions.

Expected fragmentation pathways include:

Cleavage of the benzylic C-O bond, leading to the formation of a stable tropylium (B1234903) ion or a benzyl (B1604629) cation at m/z 91 and a fragment corresponding to the protonated 3-hydroxypiperidine (B146073) at m/z 102 .

Cleavage of the piperidine ring structure. A common fragmentation for piperidines involves the formation of an iminium ion. For example, cleavage could lead to a fragment at m/z 84 or m/z 98 . unisi.it

m/zProposed Fragment Ion
206[M+H]⁺ (Parent Ion)
105[C₈H₉]⁺ (Methyltropylium/Xylyl Cation)
91[C₇H₇]⁺ (Tropylium Cation, from rearrangement)
102[C₅H₁₂NO]⁺ (Protonated 3-Hydroxypiperidine)
84[C₅H₁₀N]⁺ (Piperidine Ring Fragment)

Gas Chromatography-Mass Spectrometry (GC-MS/MS, GC×GC–MS)

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of volatile compounds. google.com While this compound has a relatively high boiling point, it may be amenable to GC-MS analysis, potentially after derivatization to increase its volatility.

Under electron ionization (EI) conditions typical for GC-MS, the molecule would undergo extensive fragmentation. The fragmentation pattern would be a unique "fingerprint" for the compound. nih.gov

Key expected fragment ions in the EI mass spectrum include:

m/z 105: The base peak, likely corresponding to the stable methylbenzyl/xylyl cation.

m/z 91: The tropylium cation, formed via rearrangement of the benzyl moiety.

m/z 84: A fragment corresponding to the piperidinyl cation.

m/z 56, 70: Other common fragments from the piperidine ring.

The use of tandem MS (GC-MS/MS) or comprehensive two-dimensional GC (GC×GC–MS) could provide enhanced separation and selectivity for analyzing this compound in complex matrices.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion and its fragments, typically to four or more decimal places. This allows for the unambiguous determination of the elemental composition of the ions, which is a definitive method for confirming the identity of a compound.

For this compound (C₁₃H₁₉NO), the calculated exact mass of the protonated molecule [M+H]⁺ is 206.1539. An HRMS measurement confirming this mass with high accuracy (typically within 5 ppm) would provide strong evidence for the compound's elemental formula. This technique is crucial for distinguishing between isomers or compounds with the same nominal mass but different elemental compositions.

Chromatographic Separation Techniques for Purity and Mixture Analysis

Chromatography is a cornerstone for the analysis of piperidine derivatives. It allows for the effective separation of the target compound from starting materials, by-products, and isomers, which is critical for ensuring purity. Given that this compound has positional isomers (such as 2- and 4-methylbenzyl analogues), high-resolution separation techniques are indispensable.

High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of piperidine-containing compounds due to its high resolution and sensitivity. For a molecule like this compound, which possesses a UV-active benzene (B151609) ring, UV detection is straightforward.

Methodology and Findings: Reversed-phase HPLC (RP-HPLC) is the most common mode used for piperidine derivatives. nih.gov A typical setup involves a C18 column with a mobile phase consisting of an aqueous component (often with a pH modifier like phosphoric acid or trifluoroacetic acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). nih.govnih.gov The separation of positional isomers, which differ only in the substituent's location on the benzene ring, can be challenging but is often achievable by optimizing the mobile phase composition, flow rate, and column chemistry. rsc.orgchromforum.orgwaters.com For instance, studies on similar isomeric compounds have shown that specialized column chemistries, like biphenyl (B1667301) or polar-embedded phases, can offer unique selectivity for aromatic positional isomers. chromforum.orgunisi.it

In cases where the analyte lacks a strong chromophore, pre-column or post-column derivatization is employed. nih.govgoogle.comjocpr.com For piperidines, reagents that react with the secondary amine can be used to attach a UV-active or fluorescent tag, significantly enhancing detection limits. nih.govjocpr.com While the benzyl group in this compound provides a chromophore, derivatization could still be used for trace-level quantification.

The table below summarizes typical HPLC conditions used for the analysis of related piperidine derivatives, which could be adapted for this compound.

Table 1: Representative HPLC Conditions for Piperidine Derivative Analysis

Parameter Condition 1 Condition 2 Condition 3
Column Inertsil C18 (250 x 4.6 mm) nih.gov Gemini C18 (250 x 4.6 mm) nih.gov Chiralpak IC (250 x 4.6 mm) jocpr.com
Mobile Phase Water (0.1% H₃PO₄) : Acetonitrile (32:68, v/v) nih.gov Gradient: 0.1% TFA in Water (A) & Acetonitrile (B) nih.gov Acetonitrile : Methanol : Diethylamine (90:10:0.1, v/v/v) jocpr.com
Flow Rate 1.0 mL/min nih.gov 1.0 mL/min nih.gov 1.0 mL/min jocpr.com
Detection UV nih.gov UV (210, 254, 280 nm) nih.gov UV (340 nm, post-derivatization) jocpr.com
Temperature 30°C nih.gov Not Specified 35°C jocpr.com

| Application | Purity analysis of piperidine nih.gov | Purity analysis of piperidine derivatives nih.gov | Trace analysis of piperazine (B1678402) (post-derivatization) jocpr.com |

Gas Chromatography (GC)

Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is a powerful technique for the analysis of volatile and thermally stable compounds like many piperidine derivatives. google.com It provides excellent separation efficiency and definitive structural information from the mass spectra.

Methodology and Findings: For GC analysis of piperidines, derivatization is often necessary to improve chromatographic behavior by reducing peak tailing associated with the basic amine group. oup.com Reagents like pentafluorobenzoyl chloride can be used to derivatize the piperidine nitrogen, resulting in stable products with good chromatographic properties. oup.com The mass spectrum would provide key fragmentation patterns, including ions corresponding to the benzyl group (m/z 91) and the piperidine ring structure, aiding in identification. oup.com

The separation of positional isomers, such as the 2-, 3-, and 4-methylbenzyl analogues, is a key application of GC. oup.comresearchgate.net Capillary columns with phases of intermediate polarity, such as those containing 50% phenyl-polysiloxane, have been shown to effectively separate isobaric benzylpiperazine isomers, a task analogous to separating the isomers of benzyloxypiperidine. oup.com Headspace GC (HS-GC) is a specific GC technique used for analyzing volatile impurities in a sample matrix without direct injection of the main compound. google.comchromforum.org

Table 2: GC Parameters for Analysis of Related Compounds

Parameter Condition 1 (Piperazine Isomers) oup.com Condition 2 (General Piperidines) oup.com
Column Rxi-50 (50% Phenyl-50% Methylpolysiloxane), 30 m x 0.25 mm oup.com Not specified, suitable for derivatized amines oup.com
Injector Temp. 250°C oup.com Not specified
Oven Program 70°C (1 min), then 30°C/min to 250°C (hold 15 min) oup.com Not specified
Detector Mass Spectrometer (MS) oup.com Nitrogen-Phosphorus Detector (NPD) or MS oup.com
Derivatization Heptafluorobutyric anhydride (B1165640) (HFBA) oup.com Pentafluorobenzoyl chloride (PFBCI) oup.com

| Application | Separation of isobaric positional isomers oup.com | Quantitative analysis in biological matrices oup.com |

Flash Column Chromatography

Flash column chromatography is an essential preparative technique used for the purification of synthesized compounds on a larger scale than analytical chromatography. It is critical for isolating this compound from reaction mixtures.

Methodology and Findings: The purification is typically performed using silica (B1680970) gel as the stationary phase. nih.govunisi.it A solvent system, usually a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate (B1210297), is used as the mobile phase. nih.govunisi.it The polarity of the eluent is optimized to achieve good separation between the desired product and impurities. The progress of the separation is monitored by thin-layer chromatography (TLC). For piperidine derivatives, solvent systems such as ethyl acetate/hexanes are commonly reported, with the ratio adjusted to elute the target compound with an appropriate retention factor (Rf). nih.govunisi.it

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure in the solid state, including its conformation and intermolecular interactions. While a crystal structure for this compound itself may not be publicly available, data from closely related compounds can offer significant structural insights. nih.govresearchgate.netrsc.org

Application of Findings from Related Compounds: Studies on other piperidine derivatives reveal important structural features. For example, the piperidine ring typically adopts a chair conformation. rsc.org In N-benzylated piperidines, the orientation of the benzyl group (axial vs. equatorial) is a key conformational feature. rsc.org

A study on benzyloxy piperidine-based dopamine (B1211576) D4 receptor antagonists utilized the known X-ray crystal structure of the receptor to perform docking studies. nih.gov This work highlighted crucial interactions, such as a π-π stacking interaction between the benzyl group and a phenylalanine residue (Phe410) and an interaction between the piperidine nitrogen and an aspartate residue (Asp115) in the receptor's binding site. nih.gov Such insights are valuable for understanding how this compound might interact with biological targets and demonstrate how crystallographic data from analogous systems can be leveraged. The crystal structure of a benzimidazolinyl piperidine derivative has been solved, providing precise bond lengths and angles for the piperidine ring and its substituents, which serve as a useful reference. researchgate.net

Chemometric and Advanced Data Processing Approaches in Analytical Chemistry

Chemometrics involves the use of mathematical and statistical methods to extract maximal information from chemical data. In the context of analyzing this compound, these approaches are valuable for method development, optimization, and data interpretation, especially when dealing with complex datasets from chromatographic experiments. nih.govnih.gov

Applications in Chromatography: For HPLC method development, experimental designs like the Box-Behnken design can be used to systematically optimize multiple variables (e.g., mobile phase composition, flow rate, temperature) to achieve the best separation of the target compound from its isomers and impurities. japsonline.com This approach was successfully used to optimize the analysis of piperine (B192125), another piperidine-containing natural product. japsonline.com

For complex mixtures analyzed by GC-MS or LC-MS, advanced data processing techniques can help deconvolve co-eluting peaks and identify unknown impurities. Multivariate analysis can model the relationship between chromatographic retention and the physicochemical properties of a series of related compounds, aiding in the identification of unknown structures within a homologous series. The analysis of nitrogen-containing heterocycles, a broad class that includes piperidine, often presents challenges due to their polarity and basicity, making advanced data processing particularly useful for resolving complex mixtures and understanding retention mechanisms in mixed-mode chromatography. nih.gov

Q & A

Q. What are the optimal synthetic routes for 3-[(3-Methylbenzyl)oxy]piperidine, and how can purity be ensured?

The synthesis typically involves nucleophilic substitution or reductive amination. A common approach includes:

  • Step 1 : Reaction of 3-methylbenzyl chloride with a piperidine derivative under basic conditions (e.g., K₂CO₃ in DMF) to form the ether linkage.
  • Step 2 : Purification via column chromatography or recrystallization to isolate the product.
  • Purity Validation : Use HPLC (≥95% purity threshold) and nuclear magnetic resonance (NMR) to confirm structural integrity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • ¹H/¹³C NMR : To verify the piperidine ring conformation, methylbenzyl substituent position, and ether bond formation.
  • Mass Spectrometry (HRMS) : For molecular weight confirmation.
  • FT-IR : To identify functional groups (e.g., C-O-C stretching at ~1100 cm⁻¹) .

Advanced Research Questions

Q. How can researchers design assays to evaluate the biological activity of this compound?

  • Receptor Binding Assays : Screen for affinity toward neurotransmitter receptors (e.g., serotonin or dopamine receptors) using radioligand displacement studies.
  • Enzyme Inhibition Studies : Test inhibition of monoamine oxidases (MAOs) or cytochrome P450 isoforms via fluorometric or colorimetric assays.
  • Cellular Uptake Studies : Use fluorescently labeled derivatives to assess membrane permeability .

Q. How can structural modifications enhance the compound’s pharmacological profile?

  • Substituent Effects : Introduce electron-withdrawing groups (e.g., -F, -CF₃) on the benzyl ring to improve metabolic stability.

  • Piperidine Ring Modifications : Replace the piperidine with a morpholine ring to alter solubility and binding kinetics.

  • Comparative Analysis :

    SubstituentBiological ActivityPotency
    3-MethylSerotonergicModerate
    4-FluoroMAO-B InhibitionHigh
    2,6-DifluoroNeuroprotectiveLow
    Data adapted from similar piperidine derivatives .

Q. What computational methods are suitable for predicting the compound’s mechanism of action?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target receptors (e.g., 5-HT₃ receptors).
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability.
  • QSAR Modeling : Correlate substituent properties (logP, polar surface area) with activity data .

Q. How should researchers address contradictions in biological activity data across studies?

  • Source Analysis : Compare experimental conditions (e.g., cell lines, assay pH, and incubation time).
  • Structural Analogues : Test derivatives to isolate substituent-specific effects. For example, replacing the 3-methyl group with iodine may increase receptor affinity but reduce solubility .
  • Meta-Analysis : Aggregate data from PubChem and ChEMBL to identify trends .

Methodological Challenges

Q. What strategies improve the compound’s stability in formulation studies?

  • Salt Formation : Convert to hydrochloride salts to enhance aqueous solubility.
  • Lyophilization : Prepare lyophilized powders for long-term storage.
  • Excipient Screening : Use cyclodextrins or liposomes to mitigate degradation in acidic environments .

Q. How can in vivo efficacy be evaluated while minimizing toxicity?

  • Dose Escalation : Start with 1–10 mg/kg in rodent models, monitoring for CNS side effects (e.g., tremors).
  • Pharmacokinetics : Measure plasma half-life and brain-to-plasma ratio via LC-MS/MS.
  • Toxicogenomics : Perform RNA-seq on liver/kidney tissues to identify off-target gene expression .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.